molecular formula C22H20F2N4O3S B2526677 2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105218-74-3

2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2526677
M. Wt: 458.48
InChI Key: AWLPQJJMAMXIQE-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule . It has a molecular formula of C22H20F2N4O3S, an average mass of 458.481 Da, and a mono-isotopic mass of 458.122406 Da .

Scientific Research Applications

Synthesis and Antiproliferative Activities

  • Researchers have synthesized a range of compounds, including analogs with modifications on the benzamide and pyrazole components, to evaluate their antiproliferative effects on cancer cells. For instance, the synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffold showed competitive antiproliferative activities against melanoma and hematopoietic cell lines, with some derivatives exhibiting potent activities comparable to reference standards. These findings suggest potential applications in cancer research, particularly in developing new therapeutic agents targeting specific cancer cell lines (Kim et al., 2011).

Microwave-assisted Synthesis

  • The use of microwave-assisted synthesis techniques has been explored for the production of fused heterocycles incorporating trifluoromethyl groups. This approach facilitates the efficient synthesis of complex heterocyclic compounds, which can be used as intermediates in the development of new chemical entities with potential applications in medicinal chemistry and drug discovery (Shaaban, 2008).

Antimicrobial Agents

  • Novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to evaluate their antibacterial and antifungal activities. These studies aimed at improving therapeutic efficacy through structure-activity relationship (SAR) analysis, indicating the potential of these compounds as leads for the development of new antimicrobial agents (Raju et al., 2010).

Design and QSAR Studies

  • Design, synthesis, and quantitative structure-activity relationship (QSAR) studies of novel analogs based on benzothiazole and pyrazole structures have been conducted to identify promising antibacterial agents. This research provides insights into the molecular features contributing to antibacterial activity, facilitating the design of more effective antimicrobial compounds (Palkar et al., 2017).

properties

IUPAC Name

2,4-difluoro-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3S/c1-31-15-5-2-13(3-6-15)9-25-20(29)10-28-21(17-11-32-12-19(17)27-28)26-22(30)16-7-4-14(23)8-18(16)24/h2-8H,9-12H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPQJJMAMXIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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